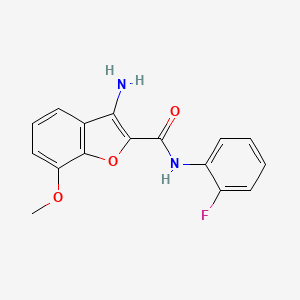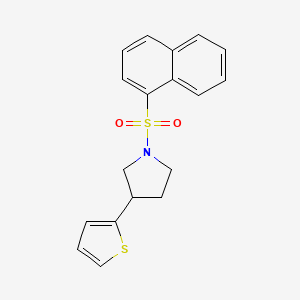![molecular formula C10H18N2O2 B2466974 1-metil-3-[(oxan-4-il)amino]pirrolidin-2-ona CAS No. 1341826-86-5](/img/structure/B2466974.png)
1-metil-3-[(oxan-4-il)amino]pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolidinone ring substituted with a methyl group and an oxan-4-ylamino group, making it a unique and potentially valuable molecule for various scientific research applications.
Aplicaciones Científicas De Investigación
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as valine and derivatives . These compounds are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
It’s known that the compound’s r-methyl group can increase the mobility in the loop connecting helices of certain proteins . This suggests that the compound may interact with its targets by inducing conformational changes, which could alter the function of the target proteins.
Biochemical Pathways
Compounds with similar structures have been found to modulate various biochemical pathways, including those involved in signal transduction, protein synthesis, and metabolic processes .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and solubility, suggest that it may have favorable bioavailability .
Result of Action
Based on its structural similarity to other biologically active compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxan-4-ylamine under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidinone ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone ring structure but lacking the methyl and oxan-4-ylamino substituents.
1-methylpyrrolidin-2-one: Similar to the target compound but without the oxan-4-ylamino group.
3-[(oxan-4-yl)amino]pyrrolidin-2-one: Similar to the target compound but without the methyl group.
Uniqueness
1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is unique due to the presence of both the methyl and oxan-4-ylamino substituents on the pyrrolidinone ring. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
IUPAC Name |
1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXSSGHDCGJHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2466894.png)


![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)


![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2466905.png)
![1,3,6,7-tetramethyl-8-[2-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466906.png)

![2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2466911.png)
![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)
![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)
